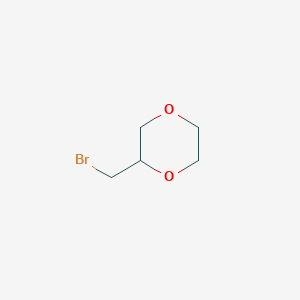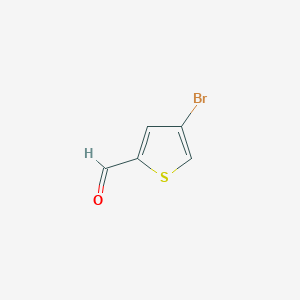
4-Bromothiophene-2-carbaldehyde
Overview
Description
4-Bromothiophene-2-carbaldehyde is a chemical compound with the molecular formula C5H3BrOS . It is a white to light yellow crystal powder .
Synthesis Analysis
The synthesis of 4-Bromothiophene-2-carbaldehyde can be achieved from 2-Thiophenecarboxaldehyde . Recent strategies in the synthesis of thiophene derivatives have been highlighted in the literature from 2012 onwards .Molecular Structure Analysis
The molecular structure of 4-Bromothiophene-2-carbaldehyde consists of a five-membered ring made up of one sulfur as a heteroatom .Chemical Reactions Analysis
4-Bromothiophene-2-carbaldehyde has been used as a building block for the synthesis of tetrahydroisoquinolinones and in the synthesis of 3-[(4-bromo-2-thienyl)methylenehydrazinocarbonyl]-1H-1,2,4-triazole .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Bromothiophene-2-carbaldehyde include a density of 1.8±0.1 g/cm3, boiling point of 241.4±0.0 °C at 760 mmHg, vapour pressure of 0.0±0.4 mmHg at 25°C, enthalpy of vaporization of 47.8±3.0 kJ/mol, flash point of 108.3±21.8 °C, and an index of refraction of 1.653 .Scientific Research Applications
- 4-Bromo-2-thiophenecarboxaldehyde serves as a valuable building block in organic synthesis. Researchers use it to construct more complex molecules, such as tetrahydroisoquinolinones . Its reactivity allows for the creation of diverse chemical structures.
- This compound participates in heterocyclic reactions, leading to the formation of novel heterocycles. For example, it plays a crucial role in the synthesis of 3-[(4-bromo-2-thienyl)methylenehydrazinocarbonyl]-1H-1,2,4-triazole . Such heterocycles often exhibit interesting biological activities.
Organic Synthesis and Building Blocks
Heterocyclic Chemistry
Safety And Hazards
4-Bromothiophene-2-carbaldehyde is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .
Future Directions
properties
IUPAC Name |
4-bromothiophene-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrOS/c6-4-1-5(2-7)8-3-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDONIKHDXYHTLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60172116 | |
| Record name | 4-Bromothiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60172116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromothiophene-2-carbaldehyde | |
CAS RN |
18791-75-8 | |
| Record name | 4-Bromo-2-thiophenecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18791-75-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromothiophene-2-carbaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018791758 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Bromothiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60172116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromothiophene-2-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.691 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary use of 4-Bromothiophene-2-carbaldehyde in current research?
A1: 4-Bromothiophene-2-carbaldehyde serves primarily as a versatile building block in organic synthesis. Its reactivity allows for the creation of various derivatives, particularly Schiff bases, which hold potential biological activity. [, , , , , ]
Q2: What are Schiff bases, and how is 4-Bromothiophene-2-carbaldehyde involved in their synthesis?
A2: Schiff bases are a class of organic compounds containing a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group, but not hydrogen. They are formed by the condensation reaction of a primary amine with an aldehyde or ketone. 4-Bromothiophene-2-carbaldehyde, being an aldehyde, readily reacts with various amine compounds to yield diverse Schiff base derivatives. [, ]
Q3: Can you provide examples of specific Schiff bases synthesized using 4-Bromothiophene-2-carbaldehyde and their potential applications?
A3: Certainly. Researchers have utilized 4-Bromothiophene-2-carbaldehyde to synthesize Schiff bases like N'-((4-bromothiophen-2-yl)methylene)naphthalene-2-sulfonohydrazide [] and (E)-1-([1,1′-Biphenyl]-4-yl)-3-(4-bromothiophen-2-yl)prop-2-en-1-one (BBTP). [] These compounds have shown potential in areas like coordination chemistry and materials science, with further investigations ongoing for potential biological activities.
Q4: How does the bromine atom at the 4-position of the thiophene ring influence the reactivity and properties of 4-Bromothiophene-2-carbaldehyde derivatives?
A4: The bromine atom serves as a site for further chemical modifications. It can participate in various reactions, such as palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl substituents onto the thiophene ring. This modification allows researchers to fine-tune the electronic and steric properties of the resulting compounds, ultimately influencing their biological activity and material properties. [, ]
Q5: Has the crystal structure of 4-Bromothiophene-2-carbaldehyde been determined, and what insights does it offer?
A5: Yes, the crystal structure of 4-Bromothiophene-2-carbaldehyde has been determined using single-crystal X-ray diffraction. [] This structural information is crucial for understanding the molecular packing, intermolecular interactions (such as hydrogen bonds), and conformational preferences of the compound. These insights can be valuable for interpreting its reactivity and designing derivatives with specific properties.
Q6: Have computational chemistry methods been employed to study 4-Bromothiophene-2-carbaldehyde and its derivatives?
A6: Absolutely. Density Functional Theory (DFT) calculations have been performed on derivatives like N'-((4-bromothiophen-2-yl)methylene)naphthalene-2-sulfonohydrazide. [] These calculations provide valuable information about the electronic structure, molecular geometry, and properties of the compounds. For example, they help analyze frontier molecular orbitals (HOMO/LUMO), predict reactivity, and compare different isomers.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



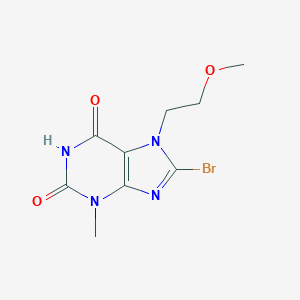

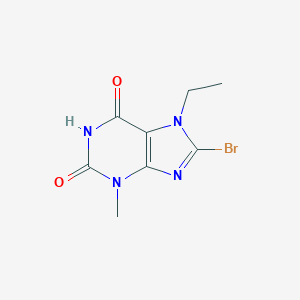

![(1S,5S,6R)-5-(Acetyloxy)-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylic Acid Methyl Ester](/img/structure/B41618.png)
![7-Oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B41619.png)


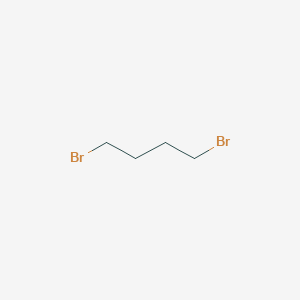
![N-[4-chloro-5-formamido-6-[[(1R,4S)-4-(hydroxymethyl)cyclopent-2-en-1-yl]amino]pyrimidin-2-yl]acetamide](/img/structure/B41628.png)

